N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran, benzothiophene, and oxazole rings. A common approach is to start with the synthesis of the benzofuran ring through a free radical cyclization cascade . The benzothiophene ring can be constructed using proton quantum tunneling methods, which offer high yield and fewer side reactions . The final step involves the formation of the oxazole ring and the coupling of the three components under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the benzofuran, benzothiophene, or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Benzothiophene derivatives: Compounds with the benzothiophene ring also show potential in medicinal chemistry, particularly as anticancer agents.
Oxazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct ring systems, which may confer unique biological activities and properties not found in simpler compounds. This structural complexity allows for a wide range of potential interactions and applications in various fields.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23N3O4S/c1-12-9-14-10-13(7-8-17(14)29-12)18-11-16(26-30-18)21(27)25-23-20(22(28)24-2)15-5-3-4-6-19(15)31-23/h7-8,10-12H,3-6,9H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
POSHEPBTCURAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC |
Origin of Product |
United States |
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